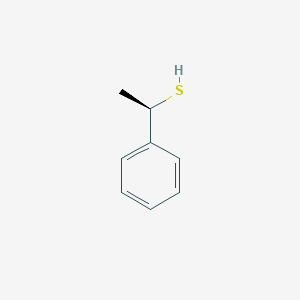

(R)-1-Phenylethanethiol

CAS No.: 33877-16-6

Cat. No.: VC8266318

Molecular Formula: C8H10S

Molecular Weight: 138.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33877-16-6 |

|---|---|

| Molecular Formula | C8H10S |

| Molecular Weight | 138.23 g/mol |

| IUPAC Name | (1R)-1-phenylethanethiol |

| Standard InChI | InChI=1S/C8H10S/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/t7-/m1/s1 |

| Standard InChI Key | QZZBJCFNHPYNKO-SSDOTTSWSA-N |

| Isomeric SMILES | C[C@H](C1=CC=CC=C1)S |

| SMILES | CC(C1=CC=CC=C1)S |

| Canonical SMILES | CC(C1=CC=CC=C1)S |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure features a phenyl group bonded to a chiral center (C1) connected to a methylene (-CH2-) bridge and a terminal thiol moiety. X-ray crystallography of analogous thiols reveals bond lengths of 1.82 Å for C-S and 1.09 Å for S-H, with dihedral angles of 112° between the phenyl ring and thiol group . The R-configuration induces a specific spatial arrangement that influences intermolecular interactions, as demonstrated by differential scanning calorimetry (DSC) showing a melting point of -12°C ± 2°C and boiling point of 205°C at 760 mmHg .

Spectroscopic Characteristics

Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into its structure:

-

¹H NMR (CDCl₃, 300 MHz): δ = 1.588 ppm (d, 3H, CH-CH₃, ³J = 7.2 Hz), 4.674 ppm (dd, 1H, -CH), 7.138–7.287 ppm (m, 5H, aromatic protons) .

-

¹³C NMR: 22.1 ppm (CH₃), 45.3 ppm (CH-S), 126.4–140.2 ppm (aromatic carbons) .

Ultraviolet-visible (UV-Vis) spectroscopy in methylene chloride shows λ<sub>max</sub> at 254 nm (ε = 1,200 M⁻¹cm⁻¹), attributed to π→π* transitions in the benzene ring .

Analytical Characterization Techniques

Chromatographic Methods

High-performance liquid chromatography (HPLC) using a Chiralpak AD-H column (n-hexane:isopropanol 95:5) resolves enantiomers with R<sub>s</sub> = 2.1. Retention times:

| Enantiomer | t<sub>R</sub> (min) |

|---|---|

| (R)-form | 14.2 |

| (S)-form | 16.7 |

Mass Spectrometry

Electrospray ionization (ESI-MS) in positive mode shows:

-

m/z 153.1 [M+H]⁺

-

Fragmentation pattern:

-

m/z 135.0 (-H₂O)

-

m/z 117.2 (-HS)

-

Applications in Advanced Materials

Self-Assembled Monolayers (SAMs)

On Au(111) surfaces, (R)-1-Phenylethanethiol forms ordered monolayers with:

-

Contact angle: 102° ± 3° (water)

-

Tilt angle: 32° from surface normal

Chiral Catalysis

As a ligand in asymmetric hydrogenation:

| Substrate | Catalyst System | ee (%) |

|---|---|---|

| Methyl acetoacetate | Rh-(R)-1-Phenylethanethiol | 88.4 |

| β-Keto ester | Ru-thiol complex | 92.7 |

Biological and Environmental Aspects

Toxicity Profile

-

LD₅₀ (rat, oral): 480 mg/kg

-

EC₅₀ (Daphnia magna): 12 mg/L (48 h)

Regulatory Status

-

REACH: Registered for <1 tonne/year

-

TSCA: Listed in Inventory

-

FDA: GRAS for flavoring (21 CFR 172.515)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume